LogP and pKa Differentiation from 3‑Formylphenylboronic Acid
Relative to 3‑formylphenylboronic acid, (3‑Butoxy‑5‑formylphenyl)boronic acid exhibits a significant shift in both lipophilicity and acidity. The predicted logP of the target compound is 0.35780, compared to –0.82110 for the simpler formyl analog, representing an increase of over 1.1 log units [1]. Concurrently, the predicted pKa decreases from 7.83 ± 0.10 for 3‑formylphenylboronic acid to 7.43 ± 0.10 for the target compound, a reduction of approximately 0.4 pKa units .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.35780 (predicted) |
| Comparator Or Baseline | 3-Formylphenylboronic acid: –0.82110 (predicted) |
| Quantified Difference | ΔLogP = +1.18 |
| Conditions | Predicted values from ChemSrc and BOC Sciences databases |
Why This Matters
The >1 log unit increase in lipophilicity enhances solubility in organic phases and membrane permeability, directly impacting extractive workup efficiency and suitability for cell‑based assays.
- [1] ChemSrc. (2024). (3-Butoxy-5-formylphenyl)boronic acid. CAS 1072951-70-2. View Source
